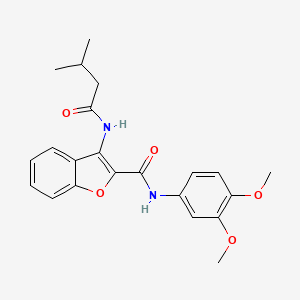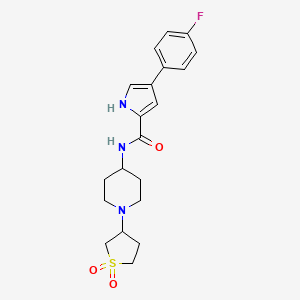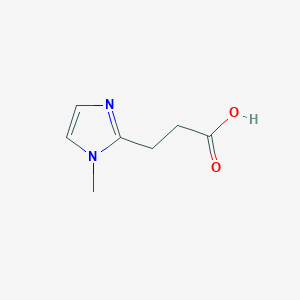![molecular formula C12H13N3O3S B2644935 3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid CAS No. 853723-95-2](/img/structure/B2644935.png)
3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid” belong to a class of organic compounds known as phenylpropanoic acids. These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The molecular structure of these compounds typically includes a benzene ring (phenyl group), a propanoic acid group, and various other functional groups. The exact structure can be determined using techniques like NMR, FT-IR, and elemental analysis spectroscopy .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the specific functional groups present in the molecule. Some common reactions might include esterification, condensation, and various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structure. For example, the compound “3- [3-Methoxy-4- (sulfooxy)phenyl]propanoic acid” has a molecular formula of CHOS, an average mass of 276.263 Da, and a monoisotopic mass of 276.030365 Da .Aplicaciones Científicas De Investigación
Catalysis
The compound [3-(3-Silicapropyl)sulfanyl]propyl)ester, closely related to the compound , has been employed as a recyclable catalyst in the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This process, performed in ethanol under refluxing conditions, yields 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) with a high success rate of 74-90%. Notably, the catalyst maintains its effectiveness over multiple runs without a significant loss in activity, showcasing its potential for use in sustainable and efficient chemical processes (Tayebi et al., 2011).
Material Science
In the field of material science, poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels have been modified through a condensation reaction with various aliphatic and aromatic amines, forming amine-treated polymers. These modifications not only enhance the hydrogels' swelling properties but also significantly improve their thermal stability. The synthesized polymeric compounds have shown promising antibacterial and antifungal activities, indicating their potential for medical applications (Aly & El-Mohdy, 2015).
Anticancer Research
The compound [4-({(5-(4-hydroxyphenyl)-3-sulfanyl-1H-1,2,4-triazol-1-yl)amino}(1H-tetrazol-5-yl)methyl]-2-methoxyphenol (L), which shares a similar structural motif with the compound , has been explored for its interaction with gold (III) and nickel (II) metal ions. This research is aimed at understanding the ligand behavior and evaluating the anticancer efficacy of the resulting metal ion complexes. Initial studies have indicated that the gold(III) complex, in particular, exhibits higher cytotoxicity against cancer cell lines, suggesting potential in cancer treatment strategies (Ghani & Alabdali, 2022).
Corrosion Inhibition
A derivative of 1,2,4-triazole, namely 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT), has demonstrated outstanding performance as a corrosion inhibitor for mild steel in hydrochloric acid medium. The inhibition efficiency of this compound is remarkably high, even at very low concentrations, providing up to 98% protection. The compound's ability to adhere to the steel surface and form a protective barrier has been thoroughly studied and confirmed through various techniques, offering valuable insights into the development of effective corrosion inhibitors (Bentiss et al., 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-18-9-4-2-8(3-5-9)11-13-14-12(19)15(11)7-6-10(16)17/h2-5H,6-7H2,1H3,(H,14,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAPTGMBTYUKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2644854.png)
![(E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate](/img/structure/B2644855.png)
![2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2644856.png)

![N~1~-mesityl-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2644860.png)
![2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2644861.png)

![4-bromo-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2644866.png)

![1-methyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644869.png)


![4-[4-(Dimethylamino)anilino]-2-(3-methoxypropylamino)-4-oxobutanoic acid](/img/structure/B2644875.png)